molecular formula C10H17N3O2 B2674435 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2019698-96-3

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2674435
CAS No.: 2019698-96-3
M. Wt: 211.265
InChI Key: ZTDVUFZPWXCEID-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a high-purity chemical reagent featuring a 1,2,4-triazole core, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug discovery. Heterocyclic compounds like this one are fundamental in over 85% of FDA-approved pharmaceuticals, prized for their ability to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces . The 1,2,4-triazole moiety, in particular, is a well-established pharmacophore with a broad spectrum of documented biological activities, including significant potential as anticancer, antimicrobial, and antiviral agents . Its incorporation into molecules can enhance their physical characteristics and biological activity, making it a versatile scaffold for developing new therapeutic entities . The specific substitution pattern of this compound, including the 3,4-dimethyl groups and the (oxan-4-yl)methyl side chain, is designed to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its binding affinity and specificity for target enzymes and receptors. This compound is intended for research and further manufacturing use only, strictly as a reference standard or building block in organic synthesis and pharmaceutical development. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4,5-dimethyl-2-(oxan-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-11-13(10(14)12(8)2)7-9-3-5-15-6-4-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVUFZPWXCEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.

    Materials Science: It is utilized in the design of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents. Key structural analogs include:

Compound Substituents Key Features
Target Compound 3,4-dimethyl; 1-(oxan-4-ylmethyl) Cyclic ether enhances solubility; methyl groups may stabilize the ring.
1-Acetyl-3-alkyl/aryl derivatives Acetyl at N1; aryl/alkyl at N3 (e.g., 4-diethylaminobenzylideneamino) Acetylation increases lipophilicity; Schiff bases enhance antioxidant activity .
Morpholine-containing analogs 1-(morpholin-4-ylmethyl) substituents Morpholine improves water solubility and bioavailability .
Thienyl/furyl derivatives 4-(thienyl/furylmethylenamino) groups Heteroaryl groups enhance π-π interactions for antitumor activity .

Antioxidant Activity

  • The target compound’s methyl and oxan-4-yl groups may moderate its antioxidant efficacy. Analogous Schiff base derivatives (e.g., 3-alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives) exhibit strong radical scavenging (IC50 ~20–40 μM), comparable to BHT and α-tocopherol .

Antitumor/Anticancer Activity

  • Derivatives with heteroaryl substituents (e.g., thienyl or furyl) show IC50 values of 5–15 μM against breast and colon cancer cells . The oxan-4-ylmethyl group’s ether oxygen may facilitate hydrogen bonding with tumor targets, similar to morpholine-containing analogs .

Acidic Properties (pKa)

  • The triazolone ring’s weak acidity (pKa ~8–12 in non-aqueous media) is influenced by substituents. Electron-withdrawing groups (e.g., acetyl) lower pKa (~8.5), while electron-donating groups (e.g., methyl) raise it (~11.2) . The target compound’s pKa is expected to align with methyl-substituted analogs (~10.5–11.5).
Computational and Spectroscopic Studies
  • DFT and HF calculations predict optimized geometries and NMR chemical shifts for triazolone derivatives. For example, morpholine-substituted analogs show deviations <0.3 ppm in ¹H NMR shifts between theory and experiment . The target compound’s oxan-4-ylmethyl group may introduce conformational flexibility, complicating spectral assignments compared to rigid aryl derivatives.

Biological Activity

3,4-Dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a triazole ring and an oxan moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H14N4O2\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, related triazole compounds demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Activity

Triazole derivatives have also shown promise as antiviral agents. For instance, compounds with similar structures have been reported to inhibit viral replication through various mechanisms. The specific antiviral activity of this compound remains to be fully elucidated but suggests potential against viral pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Several compounds have shown cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This suggests that this compound may also possess similar properties.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

CompoundMIC (µg/mL)Target Organism
3,4-Dimethyl Triazole Derivative32Staphylococcus aureus
3,4-Dimethyl Triazole Derivative32Escherichia coli

Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of similar triazole derivatives revealed promising results. One derivative showed an IC50 of 1.9 µg/mL against MCF-7 cells and 2.3 µg/mL against HCT116 cells.

Cell LineIC50 (µg/mL)Reference Compound IC50 (µg/mL)
MCF-71.9Doxorubicin: 3.23
HCT1162.3Doxorubicin: 3.23

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